4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction.
Incorporation of the Morpholinoethyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions might target the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-5-phenyl-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-piperidinoethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
4-Acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of both the dimethoxyphenyl and morpholinoethyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C20H26N2O6 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H26N2O6/c1-13(23)17-18(14-4-5-15(26-2)16(12-14)27-3)22(20(25)19(17)24)7-6-21-8-10-28-11-9-21/h4-5,12,18,24H,6-11H2,1-3H3 |
InChI Key |
BTKMPKQPYYSYJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)CCN3CCOCC3)O |
Origin of Product |
United States |
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